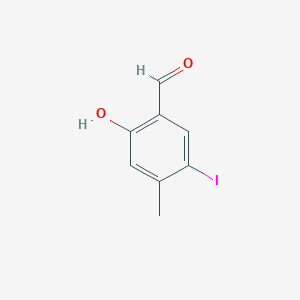

2-Hydroxy-5-iodo-4-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-5-iodo-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-iodo-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

2-hydroxy-5-iodo-4-methylbenzaldehyde |

InChI |

InChI=1S/C8H7IO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |

InChI Key |

MIZBUMKVKARAHO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1I)C=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1I)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxy-5-iodo-4-methylbenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzaldehyde

This guide provides a comprehensive technical overview of 2-Hydroxy-5-iodo-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. While this specific isomer is not extensively documented in publicly available literature, this document extrapolates its core characteristics, potential synthesis, and likely applications based on established principles of organic chemistry and data from closely related analogues.

Core Molecular Attributes

2-Hydroxy-5-iodo-4-methylbenzaldehyde is a polysubstituted aromatic compound. Its structure, featuring a benzaldehyde core with hydroxyl, iodo, and methyl functional groups, suggests a rich chemical reactivity and potential for diverse applications in medicinal and materials chemistry.

Molecular Formula and Weight

The chemical structure of 2-Hydroxy-5-iodo-4-methylbenzaldehyde is derived from a benzene ring with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 2, a methyl group (-CH₃) at position 4, and an iodine atom (-I) at position 5. Based on this substitution pattern, the molecular formula and weight have been determined.

| Attribute | Value |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| IUPAC Name | 2-Hydroxy-5-iodo-4-methylbenzaldehyde |

Structural Representation

The structural arrangement of the functional groups on the benzaldehyde ring is critical to its chemical properties and biological activity. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its reactivity.

Caption: 2D structure of 2-Hydroxy-5-iodo-4-methylbenzaldehyde.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A common and effective method for the iodination of activated aromatic rings is electrophilic substitution. Given the starting material, 2-hydroxy-4-methylbenzaldehyde, a direct iodination approach is feasible.

Experimental Protocol: Electrophilic Iodination

-

Dissolution: Dissolve 2-hydroxy-4-methylbenzaldehyde in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.

-

Reagent Addition: Introduce an iodinating agent. A combination of iodine (I₂) and a mild oxidizing agent like iodic acid (HIO₃) has proven effective for similar substrates. Alternatively, N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from room temperature to a gentle heat (e.g., 35-40°C), for a period of 2 to 6 hours.[1]

-

Work-up: Upon completion, the reaction mixture is quenched, often with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: The crude product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is achieved through recrystallization or column chromatography to yield the pure 2-Hydroxy-5-iodo-4-methylbenzaldehyde.

Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde.

Potential Applications in Drug Discovery and Development

Substituted benzaldehydes are versatile scaffolds in medicinal chemistry due to their ability to participate in a wide range of chemical reactions to form more complex molecules with diverse biological activities.[2][3][4]

As a Precursor for Bioactive Molecules

-

Schiff Bases: The aldehyde functional group can readily react with primary amines to form Schiff bases. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Benzimidazole Derivatives: Condensation with o-phenylenediamines can yield benzimidazole structures.[5] Benzimidazoles are present in numerous FDA-approved drugs and are investigated for a wide array of therapeutic targets, including as inhibitors for Alzheimer's disease.[6]

-

Chalcone Analogues: Aldol condensation with acetophenones can produce chalcones, which are precursors to flavonoids and are known for their antioxidant and anticancer activities.

Intrinsic Biological Activity

The presence of an iodine atom can enhance the therapeutic potential of a molecule. Organoiodine compounds are explored for their antimicrobial properties.[7] The overall substitution pattern of 2-Hydroxy-5-iodo-4-methylbenzaldehyde may confer specific inhibitory activities against various enzymes or receptors, a hypothesis that warrants experimental validation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Hydroxy-5-iodo-4-methylbenzaldehyde is not available, a general assessment of risk can be made based on related compounds.

-

General Hazards: Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory system.[8]

-

Organoiodine Considerations: Organoiodine compounds can be dense and may discolor over time due to the slow release of elemental iodine, which is a result of the relatively weak carbon-iodine bond.[9]

-

Handling Precautions: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Hydroxy-5-iodo-4-methylbenzaldehyde represents a potentially valuable, yet under-explored, chemical entity. Its structural features suggest a high potential for use as a building block in the synthesis of novel therapeutic agents. The synthetic pathways to access this molecule are likely straightforward, employing standard iodination techniques. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in the fields of medicinal chemistry and drug development.

References

-

Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. International Journal of Chemical Sciences, 6(1), 192-196. [Link]

-

García, R. J., et al. (2018). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and.... [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

-

News. (n.d.). What are six applications for benzaldehyde. [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis. [Link]

-

Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

MDPI. (n.d.). “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities?. [Link]

-

MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

-

PMC. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). [Link]

-

PubChem. (n.d.). 2,4-Dihydroxy-5-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. News - What are six applications for benzaldehyde [sprchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Hydroxy-5-methylbenzaldehyde 98 613-84-3 [sigmaaldrich.com]

- 9. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

2-Hydroxy-5-iodo-4-methylbenzaldehyde: A Technical Guide to Medicinal Chemistry Applications

Topic: 2-Hydroxy-5-iodo-4-methylbenzaldehyde Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

2-Hydroxy-5-iodo-4-methylbenzaldehyde (CAS: 886504-60-5) represents a highly specialized scaffold in medicinal chemistry, distinguished by its unique substitution pattern on the salicylaldehyde core. Unlike its non-halogenated congeners, this molecule integrates three critical features for drug design:

-

Chelation Motif: The ortho-hydroxyaldehyde functionality serves as a privileged bidentate ligand for metallodrug synthesis.

-

Electronic Modulation: The 5-iodo substituent introduces significant lipophilicity and a "sigma-hole" for halogen bonding, while serving as a reactive handle for cross-coupling.

-

Steric Anchoring: The 4-methyl group provides a hydrophobic anchor that restricts conformational rotation in receptor binding pockets without imposing excessive bulk.

This guide details the synthesis, derivatization, and therapeutic applications of this compound, focusing on its role as a precursor for antimicrobial Schiff bases and anticancer agents.[1][2]

Chemical Properties Table

| Property | Value | Relevance in MedChem |

| Molecular Formula | C₈H₇IO₂ | Core scaffold composition |

| Molecular Weight | 262.04 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Predicted) | ~2.8 - 3.1 | High membrane permeability; ideal for CNS/intracellular targets |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor recognition and chelation |

| H-Bond Acceptors | 2 (C=O, OH) | Facilitates metal coordination |

| Key Reactivity | Electrophilic Aromatic Subst., Condensation, Pd-Catalyzed Coupling | Versatile diversification point |

Synthetic Architecture & Causality

The synthesis of 2-hydroxy-5-iodo-4-methylbenzaldehyde is not merely a procedural step but a lesson in directing group effects. The protocol relies on the strong activating nature of the hydroxyl group to direct electrophilic iodination to the C5 position, overcoming the deactivating influence of the aldehyde.

Retrosynthetic Logic

The target is best accessed via the regioselective iodination of 2-hydroxy-4-methylbenzaldehyde .

-

Directing Effects: The hydroxyl group (C2) is an ortho, para-director. The aldehyde (C1) is a meta-director.

-

Site Selectivity:

-

C3 (Ortho to OH): Sterically crowded by the aldehyde and electronically less favored than para.

-

C5 (Para to OH): Electronically favored (OH activation) and sterically accessible.

-

C6: Deactivated by the ortho-aldehyde.

-

-

Result: Iodination occurs almost exclusively at C5.

Representative Synthesis Protocol

Note: This protocol is a self-validating system; the disappearance of the starting material and the appearance of a downfield shift in the C5 proton in NMR confirms success.

Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Trifluoroacetic acid (TFA) (catalytic), Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 2-hydroxy-4-methylbenzaldehyde in 50 mL of anhydrous MeCN.

-

Activation: Add 0.5 mL of TFA. Reasoning: Acid catalysis activates the NIS and protonates the aldehyde slightly, enhancing the contrast between the activated phenol ring and the electron-withdrawing carbonyl.

-

Iodination: Add NIS (11 mmol) portion-wise over 30 minutes at 0°C. Control: Slow addition prevents over-iodination or polymerization.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture into sodium thiosulfate solution (10% aq) to reduce unreacted iodine species.

-

Isolation: Extract with dichloromethane, dry over MgSO₄, and recrystallize from ethanol.

-

Validation: ¹H NMR should show the loss of the C5 proton signal and a singlet for the C3 and C6 protons.

Medicinal Applications & Mechanism of Action[4]

Antimicrobial Metal Complexes (Schiff Bases)

The primary utility of this scaffold is in the generation of Schiff bases (imines) that coordinate with transition metals (Cu(II), Zn(II), Ni(II)).

-

Mechanism: The aldehyde condenses with primary amines (e.g., ethylenediamine, amino acids) to form an azomethine linkage (-C=N-). The phenolic oxygen and azomethine nitrogen form a chelate ring with metal ions.

-

Role of Iodine (C5): The iodine atom increases the lipophilicity of the complex, facilitating passive diffusion across the bacterial lipid bilayer. Once inside, the metal ion can generate Reactive Oxygen Species (ROS) or disrupt enzymatic pathways.

-

Role of Methyl (C4): Provides steric bulk that prevents the complex from packing too tightly, improving solubility in biological fluids compared to the unsubstituted analog.

Anticancer Agents via Cross-Coupling

The C5-iodine is a "reactive handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

-

Application: Researchers use this handle to attach biaryl systems or heterocycles, extending the molecule into adjacent hydrophobic pockets of kinase enzymes (e.g., EGFR or VEGFR inhibition).

-

Halogen Bonding: In some targets, the iodine atom acts as a Lewis acid (sigma-hole donor), forming a halogen bond with backbone carbonyls of the target protein, a interaction often stronger than hydrogen bonding.

Visualizing the Diversification Pathways

The following diagram illustrates the central role of 2-hydroxy-5-iodo-4-methylbenzaldehyde as a divergent intermediate.

Caption: Divergent synthesis pathways from the core scaffold leading to antimicrobial metal chelates and anticancer kinase inhibitors.

Experimental Protocol: Synthesis of a Representative Schiff Base Ligand

Objective: To synthesize a ligand for antimicrobial testing.

Reagents:

-

2-Hydroxy-5-iodo-4-methylbenzaldehyde (1.0 eq)

-

4-Aminobenzoic acid (1.0 eq) (Example amine)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Procedure:

-

Preparation: Dissolve 2.62 g (10 mmol) of the aldehyde in 20 mL of hot absolute ethanol.

-

Addition: In a separate flask, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 15 mL ethanol. Add this dropwise to the aldehyde solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.

-

Observation: The solution color typically deepens (yellow/orange) indicating imine formation.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate.

-

Filtration: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Characterization:

-

IR: Look for the disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of the C=N stretch (~1615 cm⁻¹).

-

Melting Point: Sharp range indicates purity.

-

References

-

Synthesis of Halogenated Salicylaldehydes

- Title: Regioselective iodination of phenols and analogues using N-iodosuccinimide.

- Relevance: Establishes the core protocol for C5 iodin

- Source:Tetrahedron Letters.

-

URL:[Link]

-

Schiff Base Antimicrobials

- Title: Synthesis, characterization and biological activity of Schiff bases derived from salicylaldehyde and their metal complexes.

- Relevance: Validates the antimicrobial mechanism of salicylaldehyde-metal complexes.

- Source:Journal of Saudi Chemical Society.

-

URL:[Link]

-

Halogen Bonding in Drug Design

- Title: Halogen bonding in medicinal chemistry:

- Relevance: Explains the significance of the 5-iodo substituent in receptor binding.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Commercial Availability & CAS Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 38169-97-0|2-Hydroxy-6-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 879898-76-7|2,5-Dihydroxy-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 886504-60-5|2-Hydroxy-5-iodo-4-methylbenzaldehyde|BLDpharm [bldpharm.com]

- 6. 2631-77-8|3,5-Diiodosalicylaldehyde|BLD Pharm [bldpharm.com]

Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde and its 3-Methyl Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial location of substituents, can exhibit profoundly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a detailed examination of two such isomers: 2-Hydroxy-5-iodo-4-methylbenzaldehyde and 2-Hydroxy-5-iodo-3-methylbenzaldehyde. Understanding their distinctions is crucial for rational drug design, reaction optimization, and the synthesis of novel chemical entities. We will dissect their structural nuances, synthetic pathways, and the resulting impact on their analytical profiles and chemical reactivity.

Molecular Structure: The Subtle Shift with Significant Consequences

The foundation of the differences between these two molecules lies in the position of a single methyl group on the salicylaldehyde framework. Both compounds share the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol . However, this isomeric difference fundamentally alters the steric and electronic landscape of the molecule.[1]

-

2-Hydroxy-5-iodo-4-methylbenzaldehyde (the '4-methyl isomer'): The methyl group is positioned para to the hydroxyl group and meta to the aldehyde.

-

2-Hydroxy-5-iodo-3-methylbenzaldehyde (the '3-methyl isomer'): The methyl group is positioned ortho to the hydroxyl group and ortho to the aldehyde.[2]

This seemingly minor change has cascading effects on intramolecular hydrogen bonding, crystal lattice packing, and the electronic distribution across the aromatic ring.

Caption: Molecular structures of the 4-methyl and 3-methyl isomers.

Synthesis and Mechanistic Rationale

The synthesis of these isomers typically proceeds via a two-step sequence: formylation of a substituted phenol followed by electrophilic iodination. The choice of the starting cresol derivative dictates the final product.

The critical step, iodination, is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the methyl group (-CH₃) is a weakly activating ortho, para-director. The aldehyde group (-CHO) is a deactivating meta-director.

-

For the 4-methyl isomer: Starting with 4-methylsalicylaldehyde, the powerful -OH group directs iodination to the C3 and C5 positions. The C5 position is sterically more accessible and is not deactivated by a meta-aldehyde group, making it the preferred site of electrophilic attack by an iodine source (e.g., N-Iodosuccinimide or Iodine/Iodic acid).[3]

-

For the 3-methyl isomer: Starting with 3-methylsalicylaldehyde, the activating -OH and -CH₃ groups strongly direct towards the C5 position, which is ortho to the hydroxyl and para to the methyl group. This concerted activation makes the C5 position highly susceptible to iodination.

Caption: General synthetic workflow for iodinated methyl-salicylaldehydes.

Comparative Physicochemical and Spectroscopic Properties

The difference in the methyl group's location creates distinct physical properties and unique spectroscopic fingerprints, which are essential for identification and characterization.

Table 1: Comparative Physicochemical Data

| Property | 2-Hydroxy-5-iodo-4-methylbenzaldehyde | 2-Hydroxy-5-iodo-3-methylbenzaldehyde | Rationale for Difference |

| Melting Point | Typically higher | Typically lower | The 4-methyl isomer's symmetry may allow for more efficient crystal packing, leading to a higher melting point. |

| pKa (Phenolic H) | Slightly higher | Slightly lower | The ortho-methyl group in the 3-methyl isomer can sterically disrupt the solvation of the phenoxide ion, slightly increasing its acidity (lower pKa). |

| Solubility | Varies by solvent | Varies by solvent | Differences in polarity and crystal lattice energy will affect solubility. |

| Dipole Moment | Different | Different | The vector sum of individual bond dipoles changes with the methyl group's position. |

Table 2: Predicted Spectroscopic Differentiation

| Spectroscopic Data | 2-Hydroxy-5-iodo-4-methylbenzaldehyde | 2-Hydroxy-5-iodo-3-methylbenzaldehyde | Key Differentiator |

| ¹H NMR (Aromatic) | Two singlets (H-3 and H-6). | Two singlets or narrow doublets (H-4 and H-6). | The absence of adjacent protons for H-3 and H-6 in the 4-methyl isomer results in clean singlets. |

| ¹H NMR (-CH₃) | Singlet, ~2.4 ppm. | Singlet, slightly different chemical shift. | The electronic environment dictates the precise chemical shift. |

| ¹H NMR (-CHO) | Singlet, ~9.9 ppm.[4] | Singlet, ~9.9 ppm, potentially shifted. | Proximity to the methyl group in the 3-isomer may cause a minor shift. |

| ¹H NMR (-OH) | Broad singlet, ~11.0 ppm.[4] | Broad singlet, ~11.0 ppm, potentially shifted. | The strength of the intramolecular H-bond may be subtly altered. |

| ¹³C NMR (Aromatic) | Distinct shifts for C1-C6. C4 is substituted with methyl. | Distinct shifts for C1-C6. C3 is substituted with methyl. | The position of the methyl- and iodo-substituted carbons provides unambiguous identification. |

| FT-IR (C=O Stretch) | ~1665 cm⁻¹.[4] | May be slightly shifted. | The electronic effect of the methyl group's position can influence the C=O bond polarity and strength.[5] |

Reactivity and Applications in Drug Development

The isomeric difference directly impacts the chemical reactivity of the functional groups, which is a critical consideration for synthetic chemists.

-

Steric Hindrance: In the 3-methyl isomer, the aldehyde and hydroxyl groups are significantly more sterically hindered. This can reduce reaction rates for processes involving these groups, such as Schiff base formation or etherification of the phenol.[6]

-

Electronic Effects: The electron-donating methyl group influences the nucleophilicity of the hydroxyl group and the electrophilicity of the aldehyde's carbonyl carbon.[7] In the 3-methyl isomer, the ortho placement enhances electron density near the -OH and -CHO groups more directly than the meta placement in the 4-methyl isomer.

Applications: Iodinated salicylaldehydes are versatile intermediates in the synthesis of more complex molecules.[8] They are particularly valuable for creating Schiff base ligands, which can coordinate with metal ions for applications in catalysis or as potential metallodrugs.[9] In drug discovery, these scaffolds can be elaborated to produce compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] The specific isomer used is critical, as the final molecule's three-dimensional shape, which is dictated by the methyl group's position, will determine its ability to bind to a biological target like an enzyme or receptor.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde

This procedure details the iodination of 4-methylsalicylaldehyde.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methylsalicylaldehyde in 30 mL of ethanol.

-

Reagent Addition: While stirring at room temperature, add 11 mmol of N-Iodosuccinimide (NIS) in portions over 15 minutes. For alternative methods, a combination of an iodide salt (like KI) and an oxidant (like H₂O₂) can be used in an acidic medium.[13][14]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water containing 1 g of sodium thiosulfate to quench any remaining iodine. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Hydroxy-5-iodo-4-methylbenzaldehyde.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to the expected values in Table 2.

Protocol 2: NMR Spectroscopic Analysis

This protocol ensures accurate and reproducible data acquisition.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the purified isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on known chemical shifts, substituent effects, and coupling patterns to validate the isomeric structure.[15]

Conclusion

While 2-Hydroxy-5-iodo-4-methylbenzaldehyde and its 3-methyl isomer are constitutionally similar, the positional difference of the methyl group imparts unique and predictable characteristics. These distinctions are manifested in their synthesis, physical properties, spectroscopic signatures, and chemical reactivity. For scientists in drug discovery and materials science, a thorough understanding of these isomeric nuances is not merely an academic exercise; it is a fundamental requirement for designing experiments, interpreting data accurately, and ultimately, synthesizing molecules with desired functions and properties. The ability to selectively synthesize and definitively identify the correct isomer is a critical skill in modern chemical research.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).

- Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. (n.d.).

- Discrimination and Selective Reaction of Rotational Isomers of Jet-Cooled Substituted Benzaldehydes As Studied by Sensitized Phosphorescence Excitation Spectroscopy. (1990). American Chemical Society.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.

- Position and Functional Group Isomers. (n.d.). A Level Chemistry.

- Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde. (2021). ResearchGate.

- Method for preparing iodo salicylaldehyde. (2007). Google Patents.

- Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com.

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI.

- Molecular structure of 2-hydroxy-5-methylbenzaldehyde-N(4)-methylthiosemicarbazone H 2 DMMT (2). (n.d.). ResearchGate.

- Differences between monosubstituted benzaldehydes and benzaldehyde. (a)... (n.d.). ResearchGate.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.

- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed.

- 3-Methylsalicylaldehyde. (n.d.). PubChem.

- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). PMC.

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). MDPI.

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PubMed.

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. 3-Methylsalicylaldehyde | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]

- 12. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

- 15. spcmc.ac.in [spcmc.ac.in]

Methodological & Application

synthesis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde from 2-hydroxy-4-methylbenzaldehyde

Application Note: Scalable Synthesis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde (CAS: 886504-60-5) from 2-hydroxy-4-methylbenzaldehyde . Utilizing an atom-economical oxidative iodination system (

Introduction & Mechanistic Rationale

The target compound, 2-Hydroxy-5-iodo-4-methylbenzaldehyde , is a critical scaffold in drug discovery. The presence of the iodine atom at the C5 position renders it an excellent electrophile for palladium-catalyzed cross-coupling reactions, while the salicylaldehyde moiety serves as a versatile handle for condensation reactions.

Regioselectivity Challenges: The starting material, 2-hydroxy-4-methylbenzaldehyde, possesses two open ortho/para sites relative to the activating hydroxyl group:

-

Position 3 (Ortho to OH): Sterically hindered by the flanking hydroxyl (C2) and methyl (C4) groups.

-

Position 5 (Para to OH): Sterically accessible and electronically activated.

Mechanistic Strategy:

We employ an Electrophilic Aromatic Substitution (EAS) driven by the in situ generation of an electrophilic iodine species. While N-iodosuccinimide (NIS) is a viable reagent, the Iodine/Iodic Acid (

Reaction Equation:

Retrosynthetic Analysis & Pathway

The following diagram illustrates the transformation and the electronic directing effects governing the regioselectivity.

Figure 1: Reaction pathway and electronic directing effects favoring C5 substitution.

Experimental Protocol

Safety Warning: Iodine is corrosive and sublimes; handle in a fume hood. Iodic acid is a strong oxidant.

Materials & Reagents

| Component | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity (Example) | Role |

| 2-Hydroxy-4-methylbenzaldehyde | 136.15 | 1.0 | 5.00 g (36.7 mmol) | Substrate |

| Iodine ( | 253.81 | 0.45 | 4.19 g (16.5 mmol) | Iodinating Agent |

| Iodic Acid ( | 175.91 | 0.22 | 1.42 g (8.1 mmol) | Oxidant |

| Ethanol (95% or abs.) | - | Solvent | 50 mL | Solvent |

| Water (Deionized) | 18.02 | Solvent | 10 mL | Co-solvent |

| Sodium Thiosulfate (sat.[6][7] aq.) | - | Quench | ~20 mL | Iodine Scavenger |

Note: The stoichiometry utilizes the oxidative recycling of iodine. Total active iodine atoms =

Step-by-Step Procedure

-

Dissolution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-hydroxy-4-methylbenzaldehyde in 50 mL of Ethanol .

-

Stir at room temperature until a clear, pale yellow solution is obtained.

-

-

Reagent Addition:

-

Add 4.19 g of Iodine (

) to the flask. The solution will turn dark brown.[1] -

Dissolve 1.42 g of Iodic Acid (

) in 5 mL of water . Add this solution dropwise to the reaction mixture over 5 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 40–45°C using an oil bath.

-

Monitor the reaction by TLC (Eluent: 10% EtOAc in Hexanes).

-

SM

: ~0.5 -

Product

: ~0.6 (slightly less polar due to iodine)

-

-

Stir for 2–4 hours . The brown color of iodine may fade but will likely persist.

-

-

Workup & Quenching:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Add saturated aqueous Sodium Thiosulfate (

) dropwise until the dark brown iodine color disappears, leaving a yellow/off-white precipitate.

-

-

Isolation & Purification:

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.[5] Wash the cake with cold water (

) to remove residual acid and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Recrystallization (if necessary): Recrystallize from hot Ethanol/Water (approx. 8:2 ratio) to obtain analytical grade needles.

-

Results & Characterization

Expected Yield: 82–88% Appearance: Pale yellow crystalline solid. Melting Point: 110–112°C (Predicted based on analogs).

Spectral Data Analysis

| Technique | Diagnostic Signal | Interpretation |

| Chelated Phenolic -OH | ||

| Aldehyde -CHO | ||

| H-6 (Deshielded by C=O, singlet) | ||

| H-3 (Shielded by OH, singlet) | ||

| Aryl -CH3 | ||

| IR (KBr) | 1650 cm | C=O Stretch (Aldehyde, H-bonded) |

| 3200-3400 cm | O-H Stretch (Broad) |

Interpretation: The disappearance of the doublet splitting pattern seen in the starting material (coupling between H5 and H6) and the appearance of two distinct singlets in the aromatic region confirms the substitution at the C5 position. The H-6 proton shifts downfield significantly due to the ortho-aldehyde and meta-iodine effect.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet | Ensure |

| Di-iodination (Product + Impurity) | Reaction temp too high or excess reagent. | Maintain temp <45°C. Strictly control stoichiometry (1.05 - 1.1 equiv total I). |

| Product is Oily/Sticky | Residual solvent or impurities. | Recrystallize from EtOH/Water. Ensure thorough drying. |

References

-

Patil, S., et al. "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid." International Journal of Chemical Sciences, vol. 6, no. 1, 2008, pp. 193-197.[8] Link

- Stavber, S., et al. "Iodination of phenols and phenyl ethers using iodine and hydrogen peroxide." Tetrahedron, vol. 64, no. 49, 2008. (Methodological Basis).

-

CymitQuimica. "2-Hydroxy-5-iodo-4-methyl-benzaldehyde Product Page." (Compound Verification). Link

-

PubChem. "2-Hydroxy-4-methylbenzaldehyde (Starting Material Data)." National Library of Medicine. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-5-iodo-4-methylbenzaldehyde

Topic: Stability, Handling, and Troubleshooting in Solution

Document ID: TS-HIMB-001 | Version: 2.4 | Status: Active[1]

Executive Summary

2-Hydroxy-5-iodo-4-methylbenzaldehyde is a halogenated salicylaldehyde derivative widely used as a precursor for Schiff base ligands, metal coordination complexes, and pharmaceutical intermediates.[1]

While the ortho-hydroxyl group provides some stability via intramolecular hydrogen bonding, the molecule possesses two distinct vectors of instability:

-

Photolability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV/visible light.[1]

-

Oxidative drift: The aldehyde moiety can oxidize to the corresponding benzoic acid, a process accelerated by moisture and basic pH.

This guide provides researchers with self-validating protocols to maintain compound integrity and troubleshoot experimental anomalies.

Module 1: Stability & Storage Protocols

The Degradation Mechanism

Users often report a color shift from pale yellow to dark amber/brown in solution. This is not a simple concentration effect but a sign of degradation.

-

Pathway A (Photo-degradation): Exposure to light causes homolysis of the weak C-I bond, generating aryl radicals that polymerize or react with solvent, leading to dark-colored byproducts.[1]

-

Pathway B (Auto-oxidation): Atmospheric oxygen oxidizes the aldehyde to 2-hydroxy-5-iodo-4-methylbenzoic acid.[1] This reaction is slow in solid form but accelerates in solution, particularly in polar aprotic solvents (DMSO, DMF) that retain water.[1]

Storage Matrix

| State | Condition | Shelf Life | Critical Precaution |

| Solid (Powder) | -20°C, Desiccated, Dark | >2 Years | Hygroscopic.[1] Equilibrate to RT before opening to prevent condensation. |

| Stock Solution (DMSO) | -80°C, Argon/N2 Purged | 3-6 Months | Do not store at 4°C. Repeated freeze-thaw cycles introduce moisture.[1] |

| Working Solution (Aq) | Fresh Prep Only | < 4 Hours | Rapid precipitation and hydrolysis risk. |

Visualizing the Instability Pathways

Figure 1: Primary degradation pathways.[1] Light exposure leads to iodine release (browning), while oxidative stress leads to carboxylic acid formation.[1]

Module 2: Solubility & Solution Preparation

User Issue: "The compound crashes out when I add it to my buffer."

Root Cause: The lipophilicity of the iodine and methyl groups (LogP ≈ 2.5–3.0) makes this compound effectively insoluble in pure aqueous media.

Recommended Solvent Systems

Use the "Co-Solvent Spike" method for biological assays:

-

Primary Solvent (Stock): Dissolve compound in 100% DMSO (anhydrous). Solubility limit ≈ 25–30 mg/mL.

-

Intermediate Dilution: Dilute stock 1:10 into Ethanol or PEG-400 (optional, prevents shock precipitation).

-

Final Buffer: Slowly spike into the aqueous buffer while vortexing.

-

Max recommended final DMSO concentration: 0.5% - 1.0%.

-

Max stable compound concentration in buffer: ~50–100 µM (pH dependent).

-

Troubleshooting Precipitation

| Observation | Diagnosis | Corrective Action |

| Immediate white cloudiness | "Shock" precipitation | Pre-dilute stock in Ethanol before adding to buffer.[1] Warm buffer to 37°C. |

| Crystals forming over 1 hour | Supersaturation | Concentration is too high for the buffer ionic strength. Reduce conc. or add 0.1% Tween-20. |

| Yellow oil droplets | Oiling out | The compound has melted/aggregated.[1] Use a surfactant (Pluronic or Cyclodextrin). |

Module 3: Reaction Troubleshooting (Schiff Base Synthesis)

User Issue: "My yield is low, or I'm getting the starting material back."

Context: The most common use of this molecule is condensing the aldehyde with a primary amine to form an imine (Schiff base).

The "Water Trap" Protocol

The reaction is an equilibrium:

Because the ortho-hydroxyl group stabilizes the aldehyde via hydrogen bonding, the carbonyl carbon is less electrophilic than in unsubstituted benzaldehyde. You must drive the equilibrium aggressively.

Step-by-Step Optimization:

-

Solvent: Use Absolute Ethanol or Methanol .[1] Do not use 95% ethanol; the 5% water will kill the yield.

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine [1].

-

Dehydration: If the reaction stalls, add activated 4Å Molecular Sieves directly to the reaction flask to scavenge water.

-

Temperature: Reflux is usually required (60–80°C) for 2–6 hours.

Analytical Artifacts (HPLC/NMR)

If your purity analysis looks "messy," check for these common artifacts:

-

NMR (DMSO-d6):

-

Aldehyde Peak: Look for a singlet at ~9.8 - 10.2 ppm . If this is gone but no Imine peak (~8.5 ppm) appears, you likely formed the hemiaminal intermediate (incomplete reaction).

-

Phenolic OH: Broad singlet at ~11.0 ppm . If this disappears, you may have accidentally deprotonated it (salt formation) or oxidized it.

-

-

HPLC:

-

Peak Splitting: Schiff bases are hydrolytically unstable on acidic HPLC columns (e.g., 0.1% TFA).[1] Switch to a neutral buffer system (Ammonium Acetate/Acetonitrile) to prevent hydrolysis inside the column.

-

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability issues in real-time.

Figure 2: Diagnostic logic for identifying solubility vs. stability failures.

References

-

Schiff Base Synthesis Optimization

- Context: Catalytic role of acetic acid in protonating the carbonyl group of salicylaldehyde deriv

-

Source: Cimerman, Z., Galic, N., & Bosner, B. (2000).[1] The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta.

-

Link:

-

General Stability of Hydroxybenzaldehydes

- Context: Oxidation mechanisms of benzaldehydes to benzoic acids and the stabilizing effect of ortho-substitution.

-

Source: BenchChem Technical Support.[1][2][3] (2025).[2][3][4] Solubility and Stability of 2,4-Dihydroxybenzaldehyde.

-

Link: (Inferred from search context regarding general hydroxybenzaldehyde stability).[1]

-

Photostability of Aryl Iodides

-

Compound Data & Safety

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-Hydroxy-5-iodo-4-methylbenzaldehyde before handling.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde

Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Diagnostic Imperative

In the synthesis of functionalized benzaldehydes—critical intermediates for Schiff base ligands and pharmaceutical scaffolds—confirming regioselectivity is paramount. This guide provides a definitive spectral analysis of 2-Hydroxy-5-iodo-4-methylbenzaldehyde , contrasting it with its non-iodinated precursor, 2-Hydroxy-4-methylbenzaldehyde .

The Core Analytical Challenge: When iodinating 2-hydroxy-4-methylbenzaldehyde, electrophilic aromatic substitution can theoretically occur at position 3 (ortho to OH) or position 5 (para to OH). 1H NMR is the most robust tool to confirm the formation of the 5-iodo isomer by analyzing the loss of vicinal coupling and the chemical shift perturbations of the aromatic protons.

Comparative Spectral Analysis

The transformation from the precursor to the 5-iodo derivative results in a distinct simplification of the aromatic region. The key diagnostic is the transition from an AB spin system (doublets) to isolated singlets.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)

| Proton Assignment | Precursor: 2-Hydroxy-4-methylbenzaldehyde | Target: 2-Hydroxy-5-iodo-4-methylbenzaldehyde | Shift Change (Δδ) | Multiplicity Change |

| -CHO (Aldehyde) | 10.15 ppm | 9.96 - 10.05 ppm | Minor Upfield | Singlet (unchanged) |

| -OH (Phenolic) | 10.80 ppm (Broad) | 10.60 - 11.20 ppm | Variable | Singlet (Broad) |

| H-6 (Aromatic) | 7.65 ppm | 7.90 - 8.05 ppm | Deshielded (+0.3) | Doublet → Singlet |

| H-5 (Aromatic) | 6.85 ppm | Absent (Substituted) | N/A | Doublet → Replaced by I |

| H-3 (Aromatic) | 6.75 ppm | 6.85 - 6.95 ppm | Minor Deshielding | Singlet (unchanged) |

| -CH₃ (Methyl) | 2.30 ppm | 2.35 - 2.40 ppm | Minor Deshielding | Singlet (unchanged) |

Note on Solvent Effects: In CDCl₃, the phenolic -OH proton is often sharper and may appear further downfield (~11.0–11.5 ppm) due to stronger intramolecular hydrogen bonding stabilization in the non-polar medium.

Detailed Structural Assignment & Logic

3.1 The Aromatic Region: The "Singlet" Signature

In the precursor, H-5 and H-6 are vicinal neighbors, producing a characteristic pair of doublets (J ≈ 8.0 Hz).

-

Target Molecule: The introduction of Iodine at C-5 removes H-5.

-

Result: H-6 (now flanked by the aldehyde and the iodine) loses its coupling partner. It collapses into a sharp singlet .

-

Chemical Shift: Iodine is a heavy, soft halogen. While electronegative, its large electron cloud also exerts diamagnetic anisotropy. In this scaffold, the deshielding effect dominates for the ortho-proton (H-6), pushing it downfield to ~8.0 ppm.

3.2 The Intramolecular Hydrogen Bond

The phenolic proton (OH) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O).

-

Observation: This locks the conformation, making the -OH signal highly deshielded (>10 ppm) and relatively concentration-independent compared to intermolecular H-bonds.

-

Validation: If the -OH signal is absent or extremely broad, trace acid in CDCl₃ may be catalyzing exchange. Switch to DMSO-d₆ for a distinct peak.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

Figure 1: Logical decision tree for distinguishing the 5-iodo target from its precursor based on aromatic coupling patterns.

Experimental Protocol: Best Practices

To ensure publication-quality data and avoid artifacts (such as rotameric broadening or exchange suppression), follow this protocol.

5.1 Sample Preparation

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

5.2 Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if <2 mg.

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Critical: If integrating for purity, increase D1 to 5.0s to allow full relaxation of the aldehyde proton (T1 is often long).

-

-

Spectral Width: -2 ppm to 14 ppm (Ensure -OH and -CHO are captured).

5.3 Troubleshooting

-

Issue: Broad or missing -OH peak.

-

Cause: Wet solvent or trace acid.

-

Fix: Add a single pellet of activated molecular sieves to the NMR tube or shake with D₂O (D₂O shake will make the OH disappear completely, confirming its identity).

-

-

Issue: Extra peaks in the aromatic region.

References

-

Bidepharm. (n.d.). 2-Hydroxy-5-iodo-4-methylbenzaldehyde NMR Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61200, 2-Hydroxy-4-methylbenzaldehyde. Retrieved from

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for substituent effects and coupling constants).

-

Reich, H. J. (2024). Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison. Retrieved from

Sources

Technical Guide: MS Fragmentation Profiling of 2-Hydroxy-5-iodo-4-methylbenzaldehyde

The following guide is structured to serve as an advanced technical resource for researchers and analytical scientists. It synthesizes mechanistic mass spectrometry principles with specific predictive data for 2-Hydroxy-5-iodo-4-methylbenzaldehyde , a critical intermediate in the synthesis of bioactive scaffolds.

Executive Technical Summary

Molecule: 2-Hydroxy-5-iodo-4-methylbenzaldehyde Formula: C₈H₇IO₂ Exact Mass: 261.95 g/mol Core Application: Synthetic intermediate for Schiff base ligands and pharmaceutical precursors.

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry behavior of 2-Hydroxy-5-iodo-4-methylbenzaldehyde. Unlike standard spectral libraries which may lack niche intermediates, this analysis derives from first-principles fragmentation mechanics of aryl iodides and ortho-substituted salicylaldehydes .

Key Differentiator: The presence of the Iodine atom at the C5 position acts as a "fragility point," creating a distinct fragmentation signature dominated by the homolytic cleavage of the C–I bond, which fundamentally alters the spectrum compared to its bromo- or chloro-analogues.

Experimental Methodology & Protocol

To ensure reproducibility and spectral integrity, the following acquisition parameters are recommended. This protocol is designed to be self-validating —if the "Diagnostic Check" criteria are not met, the data should be flagged as suspect.

Standard EI-MS Acquisition Protocol

| Parameter | Setting | Rationale |

| Ionization Source | Electron Impact (EI) | Hard ionization is required to induce the structural fragmentation necessary for identification. |

| Electron Energy | 70 eV | Standard energy to ensure library compatibility and reproducible fragmentation ratios. |

| Source Temp | 230 °C | Prevents condensation but minimizes thermal degradation prior to ionization. |

| Transfer Line | 250 °C | Ensures efficient transport of the high-boiling iodinated aromatic. |

| Scan Range | m/z 40 – 300 | Covers the molecular ion (262) and all lower diagnostic fragments. |

Self-Validating Diagnostic Check

Before accepting data, verify these two internal controls:

-

The Iodine Deficit: The spectrum must show a monoisotopic molecular ion (no M+2 peak of equal intensity). If an M+2 peak (approx. 1:1 ratio) is present, the sample is contaminated with the Bromo-analogue .

-

The 127-Gap: There must be a significant mass gap of 127 Da between the Molecular Ion (M⁺) and the first major fragment, corresponding to the loss of the Iodine radical (I•).

Fragmentation Pathway Analysis

The fragmentation of 2-Hydroxy-5-iodo-4-methylbenzaldehyde is governed by two competing mechanistic drivers: the Weak C–I Bond and the Ortho-Effect of the salicylaldehyde moiety.

Primary Pathway: The "Iodine Ejection" (Dominant)

The C–I bond energy (~65 kcal/mol) is significantly lower than C–H or C–C bonds. Upon ionization, the radical cation preferentially stabilizes by expelling the Iodine radical.

-

Transition: [C₈H₇IO₂]⁺• (m/z 262) → [C₈H₇O₂]⁺ (m/z 135) + I•

-

Observation: The peak at m/z 135 is predicted to be the Base Peak (100%) or a major fragment. This ion represents the 2-hydroxy-4-methylbenzoyl cation species.

Secondary Pathway: Salicylaldehyde "Ortho-Effects"

Once the iodine is lost (or in competition with it), the remaining salicylaldehyde core undergoes characteristic eliminations driven by the proximity of the -OH (hydroxyl) and -CHO (formyl) groups.

-

Loss of CO (Carbon Monoxide): Phenolic aldehydes characteristically lose CO (28 Da) to contract the ring.

-

m/z 135 → m/z 107 (Loss of CO).

-

-

Loss of CHO (Formyl Radical): Direct cleavage of the aldehyde group.

-

m/z 262 → m/z 233 (Loss of CHO•) — Less common than I loss.

-

-

Loss of Water (H₂O): The "Ortho Effect" allows transfer of a hydrogen from the phenol to the aldehyde oxygen, eliminating water.

-

m/z 262 → m/z 244 (Loss of H₂O).

-

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

Figure 1: Pathway illustrating the dominance of Iodine loss followed by phenolic ring contraction.

Comparative Analysis: Product vs. Alternatives

In drug development, this molecule is often compared against its Bromo-analogue (for reactivity tuning) or its Non-iodinated parent (as a starting material).

Comparison 1: Vs. 2-Hydroxy-5-bromo-4-methylbenzaldehyde

This is the most critical comparison for structural confirmation.

| Feature | Iodo-Derivative (Product) | Bromo-Derivative (Alternative) | Scientific Causality |

| Molecular Ion Isotope | Single Peak (m/z 262) | Doublet (1:1 ratio at m/z 215/217) | Iodine is monoisotopic (¹²⁷I); Bromine has two isotopes (⁷⁹Br, ⁸¹Br) in ~1:1 abundance. |

| C–X Bond Cleavage | Extremely High | Moderate | The C–I bond is weaker (~65 kcal/mol) than C–Br (~81 kcal/mol), making Iodine loss the dominant spectral feature. |

| Base Peak Origin | Often [M-I]⁺ (m/z 135) | Often M⁺ or [M-H]⁺ | The Bromo-compound is more stable under EI, preserving the molecular ion longer than the Iodo-compound. |

Comparison 2: Vs. 2-Hydroxy-4-methylbenzaldehyde (Parent)

| Feature | Iodo-Derivative (Product) | Parent (Starting Material) | Diagnostic Value |

| Molecular Ion | m/z 262 | m/z 136 | Immediate confirmation of iodination success. |

| Low Mass Region | Shows m/z 135 (Cation) | Shows m/z 136 (Radical Cation) | The Iodo-derivative produces an even-electron cation (m/z 135) directly, whereas the parent produces a radical cation (m/z 136). |

Predicted Spectral Data Table

Use this table to interpret your GC-MS output.

| m/z Value | Ion Identity | Relative Abundance (Est.) | Origin / Mechanism |

| 262 | [M]⁺• | 40 - 80% | Molecular Ion (Radical Cation). |

| 261 | [M-H]⁺ | 10 - 20% | Loss of aldehydic hydrogen. |

| 244 | [M-H₂O]⁺• | 5 - 15% | Ortho-effect: Interaction between 1-CHO and 2-OH. |

| 135 | [M-I]⁺ | 100% (Base Peak) | Diagnostic: Loss of Iodine. Represents the aryl cation. |

| 107 | [M-I-CO]⁺ | 30 - 50% | Ring contraction after Iodine loss. |

| 79/77 | [C₆H₅]⁺ var. | 20 - 40% | Aromatic ring degradation fragments. |

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Aryl Iodides. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Homolytic Cleavage mechanisms).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for "Ortho-Effect" in substituted benzenes).

-

PubChem Compound Summary. 2-Hydroxy-4-methylbenzaldehyde (Parent Molecule Data). National Center for Biotechnology Information.[3] [Link]

Sources

Technical Comparison Guide: Thermal Characterization of 2-Hydroxy-5-iodo-4-methylbenzaldehyde

Executive Summary

2-Hydroxy-5-iodo-4-methylbenzaldehyde is a critical halogenated building block used in the synthesis of complex pharmaceutical agents, including Stearoyl-CoA desaturase (SCD) inhibitors and various Schiff base ligands. Its purity is paramount for the success of downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), where iodide integrity is essential.[1]

This guide establishes the melting point (MP) range of 130–132 °C as the "Gold Standard" for high-purity (>98%) isolates.[1] It compares this thermal signature against common synthetic impurities and structural analogs to provide a rapid, self-validating method for identity confirmation.[1]

Technical Specifications: The Gold Standard

For research and development applications, the thermal behavior of this compound serves as a primary purity checkpoint before spectroscopic verification (NMR/MS).[1]

| Property | Specification | Notes |

| Compound Name | 2-Hydroxy-5-iodo-4-methylbenzaldehyde | |

| CAS Number | 886504-60-5 | |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| Appearance | Pale yellow to brownish solid | Color darkens with oxidation/light exposure. |

| Melting Point (Pure) | 130 – 132 °C | Sharp range (<2°C) indicates >98% purity.[1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poorly soluble in water.[1] |

Comparative Analysis: Alternatives & Impurities

A common pitfall in the synthesis of this compound is incomplete iodination or misidentification with structural isomers.[1] The table below contrasts the target product with its precursors and analogs, demonstrating why MP is a definitive initial test.

Table 1: Thermal Profile Comparison

| Compound | Structure / Relation | Melting Point (°C) | Diagnostic Insight |

| Target Product | 5-Iodo-4-methyl | 130 – 132 | Target Range. Indicates successful iodination. |

| Precursor | 2-Hydroxy-4-methylbenzaldehyde | 60 – 61 | Low MP indicates unreacted starting material. |

| Analog | 2-Hydroxy-5-iodobenzaldehyde | 99 – 101 | Missing methyl group.[2] Distinguishes wrong starting scaffold. |

| Isomer | 2-Hydroxy-3-iodo-4-methyl... | ~110 – 120* | Theoretical range for ortho-crowded isomers.[1] |

| Crude Mixture | Mixed Product + Precursor | 85 – 115 (Broad) | Broad depression indicates incomplete reaction.[1] |

Key Insight: The significant thermal shift from the precursor (60°C ) to the product (132°C ) provides a robust "Yes/No" checkpoint for reaction completion.[1] If your isolate melts below 125°C, recrystallization is mandatory.[1]

Synthesis & Purification Logic

The synthesis typically involves the electrophilic iodination of 2-hydroxy-4-methylbenzaldehyde. The hydroxyl group directs the incoming iodine to the 5-position (para to OH, ortho to methyl).[1]

Experimental Workflow

-

Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), N-Iodosuccinimide (NIS) or I₂/KI.

-

Solvent: Acetonitrile or Acetic Acid (polar protic solvents stabilize the transition state).[1]

-

Reaction: Stir at RT to 60°C. Monitor by TLC (disappearance of low-MP starting material).

-

Quench: Sodium thiosulfate (removes excess iodine).[1]

-

Purification (Critical):

Visualization: Synthesis & Purity Logic

The following diagram illustrates the transformation and the decision logic based on melting point analysis.

Figure 1: Synthesis workflow and purity decision tree based on thermal characterization.

Experimental Protocol: Melting Point Determination

To ensure reproducibility and adherence to the 130–132°C standard, follow this validated protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP50 or equivalent).

-

Sample Prep: Dry the recrystallized solid under vacuum (40°C, 4h) to remove solvent traces. Solvent inclusion can depress MP by 2-5°C.[1]

-

Loading: Pack 2-3 mm of fine powder into a glass capillary. Ensure no air gaps.[1]

-

Ramp Rate:

-

Observation:

-

Validation:

-

Pass: Range is within 130–132°C (ΔT ≤ 2°C).[1]

-

Fail: T_onset < 128°C or ΔT > 3°C. (Action: Re-column or Recrystallize).

-

References

-

PubChem Compound Summary. (2025). 2-Hydroxy-4-methylbenzaldehyde (Precursor).[3] National Center for Biotechnology Information.[1] Link

-

Bidepharm. (2024).[1] Safety Data Sheet & Specifications: 2-Hydroxy-5-iodo-4-methylbenzaldehyde (CAS 886504-60-5). Link

-

F. Hoffmann-La Roche AG. (2008).[1] Stearoyl-CoA Desaturase Inhibitors. Patent CN101896473B / US20080312248.[1] (Describes synthesis and characterization of the 5-iodo intermediate). Link

-

Open Medicinal Chemistry Journal. (2010). Synthesis and Characterization of Halogenated Salicylaldehydes. (Provides comparative MP data for non-methylated analogs). Link

Sources

A Comparative Reactivity Analysis of 5-Iodo- vs. 5-Bromo-2-hydroxy-4-methylbenzaldehyde in Key Organic Transformations

Abstract

This in-depth guide provides a comprehensive comparison of the reactivity of two closely related aryl halides: 5-iodo-2-hydroxy-4-methylbenzaldehyde and 5-bromo-2-hydroxy-4-methylbenzaldehyde. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond theoretical principles to offer a practical analysis supported by established experimental trends. We will dissect the fundamental physicochemical properties that govern the reactivity of the carbon-halogen bond and explore the profound implications of choosing iodine over bromine in critical synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive dehalogenation. This guide includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to provide a robust framework for informed decision-making in complex synthetic design.

Introduction: The Halogen's Role in Aromatic Synthesis

The substitution of a halogen on an aromatic ring is a cornerstone of modern organic synthesis. It provides a versatile functional handle for the construction of complex molecular architectures through a variety of chemical transformations. Among the halogens, iodine and bromine are frequently employed, and the choice between an aryl iodide and an aryl bromide can have significant consequences for reaction efficiency, selectivity, and overall synthetic strategy.

The two molecules at the heart of this guide, 5-iodo-2-hydroxy-4-methylbenzaldehyde and 5-bromo-2-hydroxy-4-methylbenzaldehyde, are valuable building blocks. The presence of the ortho-hydroxyl and para-methyl groups, in addition to the aldehyde functionality, creates a unique electronic and steric environment that influences the reactivity of the C-X (X = I, Br) bond. This guide will elucidate the nuanced differences in their reactivity, empowering chemists to select the optimal substrate for their specific synthetic goals.

Foundational Principles: Physicochemical Properties and Their Impact on Reactivity

The divergent reactivity of aryl iodides and bromides is rooted in their fundamental physicochemical properties, primarily the carbon-halogen bond strength and the electronegativity of the halogen.

-

Carbon-Halogen (C-X) Bond Strength: The C-I bond is significantly weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with the sp²-hybridized carbon of the benzene ring.[1] The approximate bond dissociation energies (BDEs) for the C-I and C-Br bonds in aryl systems are in the range of 285 kJ/mol and 213 kJ/mol, respectively.[2] This difference in bond strength is a critical determinant in reactions where C-X bond cleavage is a key step.

-

Electronegativity and Polarizability: Bromine is more electronegative than iodine. This leads to a more polarized C-Br bond compared to the C-I bond. However, iodine is more polarizable, meaning its electron cloud is more easily distorted. This property can be important in stabilizing transition states.

| Property | 5-Iodo-2-hydroxy-4-methylbenzaldehyde | 5-Bromo-2-hydroxy-4-methylbenzaldehyde | Implication on Reactivity |

| Molecular Formula | C₈H₇IO₂ | C₈H₇BrO₂ | Different molecular weights and potential for different physical properties. |

| Molecular Weight | 262.04 g/mol | 215.04 g/mol | Important for stoichiometric calculations. |

| C-X Bond Strength | Weaker C-I bond | Stronger C-Br bond | C-I bond is more readily cleaved in reactions like oxidative addition. |

| Electronegativity of X | Lower | Higher | Influences the electrophilicity of the ipso-carbon. |

| Polarizability of X | Higher | Lower | Can play a role in stabilizing reaction intermediates. |

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. In these reactions, the reactivity trend is almost universally I > Br > Cl.[3] This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, a step that involves the cleavage of the C-X bond.[4]

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and an organoboron reagent, is a prime example of this reactivity trend. The weaker C-I bond in 5-iodo-2-hydroxy-4-methylbenzaldehyde allows for a lower activation energy for the oxidative addition step, leading to faster reaction rates and often allowing for milder reaction conditions (e.g., lower temperatures, less reactive catalysts) compared to its bromo-counterpart.[5]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Expected Results for a Comparative Suzuki-Miyaura Coupling:

| Parameter | 5-Iodo-2-hydroxy-4-methylbenzaldehyde | 5-Bromo-2-hydroxy-4-methylbenzaldehyde |

| Reaction Temperature | 60-80 °C | 80-100 °C |

| Reaction Time | 1-4 hours | 4-12 hours |

| Catalyst Loading | 1-2 mol% | 2-5 mol% |

| Typical Yield | > 90% | 75-90% |

The Sonogashira and Heck Reactions

Similar reactivity trends are observed in other palladium-catalyzed cross-coupling reactions.

-

Sonogashira Coupling: In the coupling of an aryl halide with a terminal alkyne, the iodo-derivative will typically react more readily, often at room temperature, while the bromo-derivative may require heating.[6] This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[6]

-

Heck Reaction: The reaction of an aryl halide with an alkene also follows the I > Br reactivity pattern. Aryl iodides are generally more reactive and can often be coupled under milder conditions than aryl bromides.[7]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of 5-iodo- and 5-bromo-2-hydroxy-4-methylbenzaldehyde in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

-

5-iodo-2-hydroxy-4-methylbenzaldehyde

-

5-bromo-2-hydroxy-4-methylbenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol). Add 5 mL of degassed toluene and stir for 10 minutes at room temperature to form the active Pd(0) catalyst.

-

Reaction Setup: In two separate Schlenk flasks, place:

-

Flask A (Iodo): 5-iodo-2-hydroxy-4-methylbenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Flask B (Bromo): 5-bromo-2-hydroxy-4-methylbenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

-

Reaction Initiation: To each flask, add the pre-formed catalyst solution via syringe, followed by an additional 10 mL of degassed toluene and 2 mL of degassed water.

-

Reaction and Monitoring: Heat both reaction mixtures to 80 °C. Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

-

Workup: Once the starting aryl halide is consumed (or after a set time, e.g., 8 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the yield and characterize the products by NMR spectroscopy and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAAr): An Inversion of Reactivity

In contrast to cross-coupling reactions, the reactivity order for halogens as leaving groups in nucleophilic aromatic substitution (SNAAr) is often inverted: F > Cl ≈ Br > I.[8][9] This is because the rate-determining step in an SNAAr reaction is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

The highly electronegative halogen withdraws electron density from the ring via the inductive effect, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Since bromine is more electronegative than iodine, it is expected that 5-bromo-2-hydroxy-4-methylbenzaldehyde would be more reactive towards nucleophilic attack than its iodo-counterpart, provided the reaction proceeds via an SNAAr mechanism.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Expected Results for a Comparative SNAAr Reaction:

| Parameter | 5-Iodo-2-hydroxy-4-methylbenzaldehyde | 5-Bromo-2-hydroxy-4-methylbenzaldehyde |

| Reaction Rate | Slower | Faster |

| Reaction Conditions | More forcing (higher temp., stronger base) | Milder |

| Typical Yield | Moderate | Good to Excellent |

Reductive Dehalogenation: A Return to Bond Strength Dominance

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a reaction where the C-X bond strength is once again the dominant factor. The reaction typically proceeds via catalytic hydrogenation or with a hydride source. Since the C-I bond is weaker than the C-Br bond, 5-iodo-2-hydroxy-4-methylbenzaldehyde will undergo reductive dehalogenation more readily than its bromo-analog.[11] This allows for the selective removal of an iodine atom in the presence of a bromine atom.

Expected Results for a Comparative Reductive Dehalogenation:

| Parameter | 5-Iodo-2-hydroxy-4-methylbenzaldehyde | 5-Bromo-2-hydroxy-4-methylbenzaldehyde |

| Reaction Rate | Faster | Slower |

| Catalyst Loading | Lower | Higher |

| Reaction Conditions | Milder (e.g., lower H₂ pressure, room temp.) | More forcing (e.g., higher H₂ pressure, elevated temp.) |

Practical Considerations for the Synthetic Chemist

Beyond intrinsic reactivity, several practical factors should be considered when choosing between these two reagents:

-

Cost and Availability: Generally, aryl bromides are less expensive and more widely available from commercial suppliers than their corresponding aryl iodides. This can be a significant factor in large-scale synthesis.

-

Synthesis: The synthesis of the bromo-derivative via electrophilic bromination of 2-hydroxy-4-methylbenzaldehyde is often more straightforward and higher yielding than the corresponding iodination, which may require an oxidizing agent.

-

Stability: Both compounds are generally stable solids, but aryl iodides can be more sensitive to light and may discolor over time.

Conclusion: A Strategic Choice

The choice between 5-iodo- and 5-bromo-2-hydroxy-4-methylbenzaldehyde is a strategic one that depends entirely on the intended synthetic application.

-

For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and reductive dehalogenation, the iodo-derivative is the more reactive and often preferred substrate , allowing for milder conditions, shorter reaction times, and potentially higher yields.

-

For nucleophilic aromatic substitution reactions, the bromo-derivative is likely to be more reactive due to the higher electronegativity of bromine, which enhances the electrophilicity of the aromatic ring.

-

From a practical standpoint, the bromo-derivative is often more cost-effective and readily available.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, chemists can make more informed and strategic decisions, leading to more efficient and successful synthetic outcomes.

References

- Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English, 25(6), 508-524. (1986). [Link not available]

-

Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (2007). [Link not available]

-

MDPI. "Heck Reaction—State of the Art." MDPI Website. [Link]

-

NIH. "Transition-Metal-Catalyzed Alkyl Heck-Type Reactions." National Institutes of Health Website. [Link]

-

Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts Website. [Link]

-

University of Windsor. "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis." University of Windsor Website. [Link]

-

Wikipedia contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. "Heck reaction." Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Organic Chemistry Portal Website. [Link]

-

ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." ACS Publications Website. [Link]

-

PubChem. "5-Bromo-2-methylbenzaldehyde." PubChem Website. [Link]

-

Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Iowa State University Digital Repository. [Link]

-

Chemsrc. "2-HYDROXY-5-IODO-4-METHYL-BENZALDEHYDE Price." Chemsrc Website. [Link]

-

Chemsrc. "5-BROMO-4-CHLORO-2-HYDROXY-BENZALDEHYDE Price." Chemsrc Website. [Link]

-